molecular formula C4H10O2 B8755947 2-methoxypropan-2-ol CAS No. 72360-66-8

2-methoxypropan-2-ol

Cat. No.: B8755947
CAS No.: 72360-66-8
M. Wt: 90.12 g/mol
InChI Key: BFSUQRCCKXZXEX-UHFFFAOYSA-N
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Description

2-Methoxypropan-2-ol (hypothetical structure: (CH₃)₂C(OCH₃)OH) is a tertiary alcohol featuring both hydroxyl (-OH) and methoxy (-OCH₃) groups on the same carbon atom. This article compares these compounds based on available evidence, focusing on physicochemical properties, hazards, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxypropan-2-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with methanol. The process is optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the reaction .

Chemical Reactions Analysis

Key Observations

  • Carbocation stability eliminates rearrangement risks, favoring direct elimination .

  • Sulfuric acid suppresses nucleophilic substitution due to poor nucleophilicity of HSO<sub>4</sub><sup>−</sup>, favoring elimination .

Key Observations

  • The reaction equilibrium favors acetone and methanol at elevated temperatures .

  • Reversibility is demonstrated by reformation of 2-methoxypropan-2-ol under acidic conditions .

Reactivity with Epoxides and Isocyanates

This compound reacts with epoxides (e.g., propylene oxide) in base-catalyzed ring-opening reactions, forming glycol ethers . For example:

CH2OCH2CH2O+(CH3)2C(OH)OCH3OHComplex glycol ethers\text{CH}_2\text{OCH}_2\text{CH}_2\text{O} + (\text{CH}_3)_2\text{C(OH)OCH}_3 \xrightarrow{\text{OH}^-} \text{Complex glycol ethers}

Note : Such reactions are industrially significant for solvent synthesis .

Oxidative Stability

Tertiary alcohols like this compound are resistant to oxidation under mild conditions. Strong oxidizers (e.g., KMnO<sub>4</sub>) may degrade the molecule, but no specific studies were identified in the provided sources.

Critical Research Findings

  • Carbocation Stability : Acid-catalyzed dehydration avoids carbocation rearrangements due to the tertiary structure .

  • Selectivity in Base Cleavage : The reversibility of the reaction with hydroxide highlights thermodynamic control favoring stable products .

  • Industrial Relevance : High selectivity (>90%) in glycol ether synthesis is achieved using MgO catalysts .

Scientific Research Applications

Industrial Applications

1. Solvent in Coatings and Paints
2-Methoxypropan-2-ol is widely used as a solvent in the formulation of paints, varnishes, and coatings. Its properties allow for effective dissolution of resins and pigments, enhancing the application and finish of these products. It is particularly valuable in two-component epoxy systems and graffiti removers .

2. Cleaning Products
This compound serves as a solvent in various cleaning formulations, including automotive cleaners, window cleaners, and industrial degreasers. Its ability to dissolve oils and greases makes it effective for both household and commercial cleaning applications .

3. Chemical Intermediate
In chemical manufacturing, this compound is utilized as an intermediate in the production of propylene glycol methyl ether acetate (PGMEA), which is essential for producing coatings and inks . It acts as a coupling agent in ink formulations, improving the stability and performance of inks used in printing processes .

Health and Safety Assessments

Research has shown that while this compound is effective in its applications, it also poses certain health risks that necessitate careful handling:

  • Developmental Toxicity : The European Commission has classified this compound as having potential developmental toxicity based on animal studies. Observations include effects on the reproductive system and developmental impacts on offspring at higher exposure levels .
  • Toxicological Studies : Various studies have indicated that exposure to high concentrations may lead to irritative effects on the skin and eyes, though it has been deemed non-genotoxic in several assays. The no-observed-adverse-effect levels (NOAELs) have been established for different exposure routes .

Case Studies

Case Study 1: Use in Nail Care Products
A safety assessment by the Cosmetic Ingredient Review found that methoxyisopropanol (a related compound) was safe for use in nail care products at specified concentrations. It was non-irritating to skin and minimally irritating to eyes, supporting its safe application in personal care formulations .

Case Study 2: Industrial Exposure Assessment
In a study assessing occupational exposure to propylene glycol monomethyl ether, workers handling this solvent were monitored for potential health effects. Results indicated that while there were instances of mild irritation at high exposure levels, no significant long-term health risks were observed when proper safety measures were implemented .

Summary Table of Applications

Application AreaSpecific UsesNotes
CoatingsPaints, varnishes, epoxy systemsEnhances dissolution of resins
Cleaning ProductsAutomotive cleaners, industrial degreasersEffective at dissolving oils
Chemical ManufacturingIntermediate for PGMEA productionEssential for inks and coatings
Personal CareNail care productsSafe at specified concentrations

Mechanism of Action

The mechanism of action of 2-methoxypropan-2-ol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the solubility and reactivity of compounds in solution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-2-propanol (Propylene Glycol Monomethyl Ether)

Key Data ():

  • Synonyms: 1-Methoxypropan-2-ol, Methyl Proxitol.
  • Molecular Formula : C₄H₁₀O₂.
  • Structure : CH₃OCH₂CH₂OH.
  • Applications : Used as a solvent in coatings, inks, and cleaning agents due to its moderate polarity and low volatility.

Physicochemical Properties (Inferred):

  • Boiling Point : ~120–130°C (typical for glycol ethers).
  • Solubility : Miscible with water and organic solvents.

2-Methylpropan-2-ol (tert-Butanol)

Key Data ():

  • Molecular Formula : C₄H₁₀O.
  • CAS : 75-65-0.
  • Structure : (CH₃)₃COH.
  • Applications : Solvent, intermediate in organic synthesis, stabilizer for pharmaceuticals.

Physicochemical Properties ():

  • Boiling Point : 82–83°C.
  • Water Solubility : 12.5 g/100 mL at 20°C.
  • Log P (Octanol-Water Partition Coefficient): ~0.35, indicating moderate hydrophilicity.

Hazards : Classified as flammable and irritant ().

1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol

Key Data ():

  • Molecular Formula : C₈H₁₈O₄.
  • Structure : CH₃OCH₂CH₂OCH₂CH(OH)CH₃.
  • Applications : Likely used as a surfactant or solvent.

Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation ().

Comparative Analysis

Structural and Functional Differences

Compound Functional Groups Key Structural Feature
2-Methoxypropan-2-ol* Tertiary -OH, methoxy Dual oxygen groups on a tertiary carbon
1-Methoxy-2-propanol Primary -OH, methoxy Linear glycol ether
2-Methylpropan-2-ol Tertiary -OH Simple tertiary alcohol
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol Multiple ethers, secondary -OH Branched polyether

*Hypothetical structure based on nomenclature.

Physicochemical Properties

Property 1-Methoxy-2-propanol 2-Methylpropan-2-ol 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol
Boiling Point (°C) ~120–130 82–83 >200 (estimated)
Water Solubility High Moderate Moderate to high
Polarity Moderate Low High (due to multiple ethers)

Hazard Profiles

Compound Acute Toxicity (Oral) Skin/Irritation Respiratory Hazards
1-Methoxy-2-propanol Low (Category 4) Category 2 Not reported
2-Methylpropan-2-ol Low Irritant Flammable vapor
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol Category 4 Category 2 H335 (Respiratory irritation)

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-methoxypropan-2-ol in laboratory settings?

  • Methodology : The compound is typically synthesized via Williamson etherification, where 2-propanol reacts with methyl halides (e.g., methyl chloride or iodide) in the presence of a base like potassium carbonate. Reaction conditions (temperature: 60–80°C, solvent: anhydrous ethanol) must exclude moisture to avoid hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~120–125°C) to isolate the product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Ensure inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .

Q. How should researchers safely handle and store this compound to minimize risks?

  • Safety Protocols :

  • Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (GHS H315) .
  • Storage : Store in airtight, amber glass containers at room temperature (<25°C) away from oxidizing agents. Label containers with hazard warnings (e.g., H319 for eye irritation) .
    • Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and dispose via certified chemical waste services. Ventilate the area to disperse vapors .

Q. What analytical techniques are effective for determining the purity of this compound?

  • Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Compare retention times with certified reference standards .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: δ 3.3 ppm (singlet, -OCH₃), δ 1.2 ppm (singlet, -C(CH₃)₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Approach :

  • Standardize Measurement : Use the shake-flask method at controlled temperatures (e.g., 25°C ± 0.1°C) with HPLC-grade solvents. Validate with internal standards (e.g., deuterated DMSO for aqueous solubility).
  • Purity Verification : Characterize batches via GC-MS to rule out impurities (e.g., residual methanol) affecting solubility .
    • Case Study : Discrepancies in water solubility (reported 50–70 mg/mL) may arise from residual moisture in samples. Karl Fischer titration can quantify water content .

Q. What strategies optimize the use of this compound as a solvent in asymmetric catalysis?

  • Design Considerations :

  • Polarity Tuning : Blend with non-polar solvents (e.g., hexane) to adjust dielectric constant (ε ≈ 10–15), enhancing chiral induction in organocatalytic reactions.
  • Stabilization of Transition States : Use computational chemistry (DFT calculations) to model solvent-catalyst interactions, prioritizing configurations with low energy barriers .
    • Experimental Validation : Compare enantiomeric excess (ee) in model reactions (e.g., aldol condensation) using CD spectroscopy or chiral HPLC .

Q. How does this compound interact with lipid bilayers in drug delivery studies?

  • Mechanistic Insights :

  • Membrane Permeability : Conduct fluorescence anisotropy assays with labeled liposomes. The compound’s amphiphilic nature disrupts bilayer order at concentrations >1 mM, facilitating drug permeation.
  • Biocompatibility Testing : Use MTT assays on HEK-293 cells to confirm low cytotoxicity (<10% reduction in viability at 24 hours) .
    • Advanced Techniques : Molecular dynamics simulations (e.g., GROMACS) reveal hydrogen bonding between the methoxy group and phospholipid headgroups, stabilizing drug-carrier complexes .

Q. Data Contradiction and Validation

Q. Why do toxicity profiles of this compound vary between in vitro and in vivo studies?

  • Analysis :

  • Metabolic Differences : In vitro models (e.g., HepG2 cells) lack Phase I/II enzymes, underestimating detoxification pathways (e.g., glucuronidation). Supplement assays with S9 liver fractions to mimic in vivo metabolism .
  • Dosage Effects : Acute toxicity (LD₅₀ >2000 mg/kg in rodents) may not correlate with chronic in vitro cytotoxicity (IC₅₀ ~500 µM). Conduct sub-chronic exposure studies (28-day OECD 407 guidelines) for accurate risk assessment .

Q. What methodological improvements address inconsistencies in environmental fate studies of this compound?

  • Environmental Persistence :

  • Biodegradation : Use OECD 301F respirometry to measure CO₂ evolution. The compound’s half-life in soil (t₁/₂ ~7–14 days) correlates with microbial activity; pre-acclimate soil samples to enhance degradation rates .
  • Aquatic Toxicity : Standardize Daphnia magna assays (OECD 202) under varied pH (6–8) to account for ionization effects on bioavailability .

Properties

CAS No.

72360-66-8

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

2-methoxypropan-2-ol

InChI

InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3

InChI Key

BFSUQRCCKXZXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4,5-diacyl-[1,4,5]-oxadiazepines obtained in this reaction step can be obtained especially by precipitation from alcohols such as methanol, ethanol, propanol, isopropanol, methoxyisopropanol and ethoxyethanol. They are generally obtained in yields of from 40 to 76% and in a purity of more than 95%. It is not necessary, however, to isolate those intermediates; they can be introduced directly into the next step by replacing the solvent of reaction step (1) by the solvent of reaction step (2).
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